molecular formula C10H19N B13074990 6,6-Dimethyl-1-azaspiro[3.5]nonane

6,6-Dimethyl-1-azaspiro[3.5]nonane

Katalognummer: B13074990
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: YWNOJUQQIZJYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into a nonane ring system, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate precursors under conditions that promote the formation of the spiro ring. For example, radical chemistry can be employed to achieve the desired cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Azaspiro[3.5]nonane: Similar spirocyclic structure but without the dimethyl substitution.

    6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one: Contains an additional ketone group.

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

6,6-dimethyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3

InChI-Schlüssel

YWNOJUQQIZJYLR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(C1)CCN2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.